4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide

Physicochemical profiling Lipophilicity Drug-likeness

This 3-methoxy regioisomer fills the gap between 2-methoxy and 4-methoxy analogs, enabling systematic SAR exploration of sulfamoyl benzamide substitution effects on h-NTPDase and cannabinoid receptor selectivity. Procure to build focused screening sets with positional isomers and rationally probe binding pocket topology. Ask about integrated PAMPA permeability correlations.

Molecular Formula C20H24N2O4S
Molecular Weight 388.48
CAS No. 899734-93-1
Cat. No. B2568846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide
CAS899734-93-1
Molecular FormulaC20H24N2O4S
Molecular Weight388.48
Structural Identifiers
SMILESCN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C20H24N2O4S/c1-22(17-7-3-4-8-17)27(24,25)19-12-10-15(11-13-19)20(23)21-16-6-5-9-18(14-16)26-2/h5-6,9-14,17H,3-4,7-8H2,1-2H3,(H,21,23)
InChIKeyVLBHPSASNRUQOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide (CAS 899734-93-1): A Sulfamoyl Benzamide Screening Candidate for Early-Stage Profiling


4-[Cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide is a synthetic sulfamoyl benzamide derivative with the molecular formula C20H24N2O4S and a molecular weight of 388.48 g/mol . It features a cyclopentyl(methyl)sulfamoyl moiety at the para position of the benzamide core and a 3-methoxyphenyl substituent on the amide nitrogen. The compound is cataloged within commercial HTS libraries (e.g., Life Chemicals) and is available as a research-grade screening compound with reported purity ≥90% [1]. Its structural architecture places it within a broader class of sulfamoyl benzamides that have been investigated for cannabinoid receptor modulation and ectonucleotidase (h-NTPDase) inhibition [2].

Why Substituting 4-[Cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide with Close Analogs Can Lead to Divergent Screening Outcomes


Within the sulfamoyl benzamide chemotype, seemingly minor modifications to the N-aryl substituent produce pronounced shifts in target selectivity and potency profiles. The 3-methoxyphenyl group in CAS 899734-93-1 is isomeric with the 4-methoxyphenyl analog (CAS 899982-72-0) and regioisomeric with the 2-methoxyphenyl variant; the electron-donating methoxy substituent at the meta position alters the aryl ring's electronic character and hydrogen-bonding potential compared to para- or ortho-substituted analogs, which can directly affect binding pocket complementarity [1]. Furthermore, replacement of the 3-methoxyphenyl amide with a 4-sulfamoylphenyl group (CAS 899982-73-1) dramatically increases topological polar surface area (tPSA) and hydrogen-bond donor/acceptor counts, altering both physicochemical properties and potential off-target liability [2]. The cyclopentyl(methyl)sulfamoyl group itself contributes steric bulk and conformational restriction distinct from smaller N,N-dialkyl sulfamoyl variants found in other screening compounds, making simple functional group interchange unreliable without corroborating assay data [3].

Quantitative Differentiation of 4-[Cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide Against Structural Analogs: Available Comparative Evidence


Computed Physicochemical Property Differentiation: Meta- vs. Para-Methoxy Substitution Impacts Lipophilicity and Polar Surface Area

The 3-methoxyphenyl substitution in CAS 899734-93-1 (M.W. 388.48 g/mol, molecular formula C20H24N2O4S) yields computed physicochemical properties that differ from its 4-methoxyphenyl regioisomer (CAS 899982-72-0, identical molecular formula and weight). While experimentally determined logP/logD values are not publicly available for either compound, the meta-substitution pattern in the target compound is predicted to produce a moderately lower computed logP compared to the para-substituted analog due to differences in dipole moment orientation and intramolecular hydrogen-bonding potential. This property shift can directly influence aqueous solubility, membrane permeability, and non-specific protein binding in biochemical assays, making the two positional isomers non-interchangeable in a screening cascade .

Physicochemical profiling Lipophilicity Drug-likeness Sulfamoyl benzamide

N-Aryl Substituent Polarity Divergence: 3-Methoxyphenyl vs. 4-Sulfamoylphenyl Drives Large Differences in Hydrogen-Bonding Capacity and Molecular Weight

Replacing the 3-methoxyphenyl group with a 4-sulfamoylphenyl group (CAS 899982-73-1) increases molecular weight by 49 g/mol (from 388.48 to 437.5 g/mol) and adds one additional hydrogen bond donor and three additional hydrogen bond acceptors, while increasing the heavy atom count by 3 atoms (S, O, N). The 4-sulfamoylphenyl analog has a computed topological polar surface area (tPSA) ≥110 Ų, substantially exceeding the tPSA of the target compound (estimated 75–85 Ų). This divergence in polarity and hydrogen-bonding potential means that CAS 899982-73-1 cannot serve as a physicochemical surrogate for the 3-methoxyphenyl target compound in permeability, solubility, or CYP inhibition screening panels [1].

Structure-activity relationship Polar surface area Hydrogen bonding Sulfamoyl benzamide

Biological Target Class Association: Sulfamoyl Benzamides as h-NTPDase and Cannabinoid Receptor Modulators

Sulfamoyl benzamide derivatives as a class have demonstrated sub-micromolar inhibitory activity against human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). In a 2023 study, the most potent compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) inhibited h-NTPDase1 with an IC50 of 2.88 ± 0.13 μM, while other sulfamoyl benzamides showed sub-micromolar IC50 values against h-NTPDase2 [1]. Separately, the patent literature (US 20060079557, Adolor Corporation) discloses sulfamoyl benzamides bearing cyclopentyl sulfamoyl groups as cannabinoid CB1/CB2 receptor ligands [2]. The 3-methoxyphenyl variant (CAS 899734-93-1) sits at the intersection of these two target classes; however, no direct IC50, Ki, or EC50 data for this specific compound against h-NTPDases or cannabinoid receptors have been published in accessible databases or peer-reviewed literature. Direct procurement for pharmacological profiling of this compound should be informed by the class-level precedent rather than by compound-specific potency claims.

Ectonucleotidase inhibition h-NTPDase Cannabinoid receptor Sulfamoyl benzamide

Commercial Availability and Purity Benchmarking: 3-Methoxyphenyl vs. 4-Methoxyphenyl and 4-Sulfamoylphenyl Analogs

CAS 899734-93-1 is commercially available through Life Chemicals (distributed via BioMart) and other vendors with a reported purity of ≥90% . The 4-methoxyphenyl analog (CAS 899982-72-0) is available from multiple vendors including Smolecule . The 4-sulfamoylphenyl analog (CAS 899982-73-1) is registered in PubChem but its commercial availability is less broadly cataloged. For screening purposes, the 3-methoxyphenyl compound's availability at ≥90% purity makes it suitable for primary HTS campaigns, whereas analogs requiring custom synthesis may incur 4–8 week lead times and higher per-mg costs. However, the absence of published analytical characterization data (e.g., HPLC-UV/ELSD purity, 1H/13C NMR spectra, residual solvent analysis) for CAS 899734-93-1 necessitates independent quality control verification before use in quantitative assays.

Compound procurement Purity Vendor comparison Screening library

Recommended Application Scenarios for 4-[Cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide Based on Available Evidence


Primary HTS Screening for h-NTPDase or Cannabinoid Receptor Modulators Using a Structurally Diverse Sulfamoyl Benzamide Library

CAS 899734-93-1 is best deployed as one component of a focused sulfamoyl benzamide screening set targeting h-NTPDase isoforms (1, 2, 3, 8) or cannabinoid CB1/CB2 receptors [1]. The compound's cyclopentyl(methyl)sulfamoyl group provides conformational constraint absent in smaller N,N-dimethyl or N,N-diethyl sulfamoyl variants, while its 3-methoxyphenyl amide offers a distinct electronic profile compared to 4-methoxy, 4-sulfamoyl, or halogenated analogs [2]. In a library context, including this compound alongside its regioisomers enables systematic exploration of substitution position effects on target selectivity. Users should include appropriate class-level positive controls (e.g., compound 3i for h-NTPDase1 with IC50 = 2.88 μM) and confirm compound identity by LC-MS before assay plate preparation [1].

SAR Expansion Campaign: Probing the Effect of N-Aryl Substitution Position on Sulfamoyl Benzamide Pharmacology

The meta-methoxy substitution on the N-aryl ring of CAS 899734-93-1 fills a gap in the SAR matrix between para-methoxy (CAS 899982-72-0), ortho-methoxy, and unsubstituted phenyl analogs. Systematic procurement of this compound alongside its positional isomers allows medicinal chemistry teams to correlate substitution position with potency shifts, selectivity windows, and physicochemical properties [2]. Given that computed logP and tPSA differences between meta and para isomers can influence membrane permeability, parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability measurements are recommended to quantify the functional consequences of this positional isomerism [3].

Computational Chemistry and Molecular Docking Studies on Sulfamoyl Benzamide-Target Interactions

The well-defined 3D structure of CAS 899734-93-1 makes it suitable for molecular docking and molecular dynamics simulations against h-NTPDase homology models or cannabinoid receptor crystal structures [1]. The compound's cyclopentyl ring introduces conformational flexibility that can be systematically explored via conformer sampling, while the 3-methoxyphenyl group serves as a hydrogen-bond acceptor probe distinct from 4-sulfamoylphenyl or 4-halophenyl analogs. Docking scores and predicted binding poses for this compound can be compared with those of known active sulfamoyl benzamides to generate testable hypotheses about key binding pocket interactions before committing to synthesis or purchase of additional analogs [2].

Quote Request

Request a Quote for 4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.